(3-fluoro-4-phenylphenyl)methanamine
Description
Properties
IUPAC Name |
(3-fluoro-4-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEHJZJKITWCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (3-fluoro-4-phenylphenyl)methanamine typically follows a multi-step route involving:
- Construction of the biphenyl core via cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
- Introduction of the fluorine substituent at the 3-position on the phenyl ring.
- Functionalization of the benzylic position to introduce the methanamine group.
This approach leverages well-established aromatic substitution and amination techniques to achieve high regioselectivity and yield.
Biphenyl Core Formation via Suzuki-Miyaura Coupling
The biphenyl scaffold is commonly synthesized through Suzuki-Miyaura cross-coupling between a fluorinated aryl halide and a phenylboronic acid or ester.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 2.1 | 3-fluoro-4-bromobenzene + phenylboronic acid | Biphenyl intermediate with fluorine at 3-position and bromine replaced by phenyl group |
| 2.2 | Pd(PPh3)4 catalyst, K2CO3 base, toluene/water, reflux | Efficient coupling with high yield |
This method provides regioselective coupling at the 4-position of the fluorinated ring, preserving the fluorine substituent at the 3-position.
Introduction of the Methanamine Group
The benzylic amine group can be introduced via reduction of a corresponding benzylic nitrile or by reductive amination of the corresponding aldehyde.
Method A: Reduction of Benzylic Nitrile
- Starting from the biphenyl benzylic nitrile, catalytic hydrogenation using Pd/C under mild pressure (0.5 MPa) and temperature (~50°C) in methanol solvent reduces the nitrile to the primary amine.
- Example conditions from related compounds indicate reaction times of 6 hours with yields around 58-61% and purity >98% (HPLC).
Method B: Reductive Amination
- The biphenyl aldehyde derivative can be reacted with ammonia or ammonium salts in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
- This method allows direct conversion of aldehyde to methanamine with good selectivity.
Fluorination Techniques
The fluorine atom at the 3-position is generally introduced early in the synthesis by using commercially available fluorinated starting materials such as 3-fluoro-4-bromobenzene or 3-fluorobenzaldehyde.
Electrophilic fluorination methods using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are less common for this position due to regioselectivity challenges but can be employed in certain cases.
Representative Preparation Route Summary
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield & Purity |
|---|---|---|---|---|---|
| 1 | Cross-coupling | 3-fluoro-4-bromobenzene + phenylboronic acid | Pd(PPh3)4, K2CO3, toluene/water, reflux | 3-fluoro-4-phenylbiphenyl | High yield (>85%) |
| 2 | Oxidation (if aldehyde route) | 3-fluoro-4-phenylbiphenylmethanol | PCC or Swern oxidation | 3-fluoro-4-phenylbiphenyl aldehyde | Moderate to high yield (70-80%) |
| 3 | Reductive amination or nitrile reduction | 3-fluoro-4-phenylbiphenyl aldehyde or nitrile | Pd/C, H2 (0.5 MPa), MeOH, 50°C, 6 h | This compound | 58-61%, purity >98% (HPLC) |
Detailed Research Findings and Analytical Data
Catalytic Hydrogenation: Palladium on carbon (10%) catalyzed hydrogenation in methanol under 0.5 MPa hydrogen pressure and 50°C for 6 hours effectively reduces nitro or nitrile precursors to the corresponding amines with minimal side reactions.
Purification: The crude amine product is typically converted into a salt (e.g., diisopropyl ether salt), recrystallized, and neutralized with aqueous base to obtain the free amine with high purity (>98% by HPLC).
Characterization: The final product is confirmed by LCMS (molecular weight consistent with 175.2 g/mol for similar fluorinated amines) and NMR spectroscopy, showing characteristic aromatic proton shifts and fluorine coupling patterns.
Notes on Industrial Production
The described methods emphasize simplicity and scalability, favoring two-step processes (nitration followed by reduction) where applicable to related fluorinated phenylamines.
Use of common solvents (methanol, toluene), mild temperatures, and commercially available catalysts (Pd/C) supports industrial feasibility.
Reaction monitoring by TLC and GC ensures completeness and reproducibility.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting materials | 3-fluoro-4-bromobenzene, phenylboronic acid, nitriles or aldehydes |
| Key reactions | Suzuki-Miyaura coupling, nitration, catalytic hydrogenation, reductive amination |
| Catalysts | Pd(PPh3)4 for coupling, Pd/C for hydrogenation |
| Solvents | Toluene, methanol, dichloromethane, diisopropyl ether |
| Reaction conditions | Reflux for coupling; 0.5 MPa H2, 50°C for hydrogenation |
| Yields | Typically 58-85% depending on step |
| Purity | >98% by HPLC after purification |
| Analytical methods | LCMS, NMR, TLC, GC |
Chemical Reactions Analysis
Types of Reactions
(3-fluoro-4-phenylphenyl)methanamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into various amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted biphenyl derivatives .
Scientific Research Applications
(3-fluoro-4-phenylphenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (3-fluoro-4-phenylphenyl)methanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Comparatively, the trifluoromethyl group in [4-fluoro-3-(trifluoromethyl)phenyl]methanamine amplifies this effect, increasing metabolic stability but reducing solubility .
- Linker Impact : (5-Phenylfuran-2-yl)methanamine derivatives with urea linkers exhibit enhanced SIRT2 inhibition (33 ± 3% at 10 μM) compared to amide or sulfonamide variants, underscoring the importance of hydrogen-bonding interactions .
Biological Activity
(3-Fluoro-4-phenylphenyl)methanamine, a compound characterized by its unique fluoro and phenyl substituents, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its potential to inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 (epidermoid) | 50 | Induction of apoptosis via caspase activation |
| HeLa (cervical) | 40 | Cell cycle arrest at G1 phase |
| A549 (lung) | 45 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. It was tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
The antimicrobial activity suggests that this compound could be useful in treating infections caused by resistant strains.
Study on Anticancer Effects
In a study published in PMC3656819, researchers evaluated the effects of this compound on A-431 cells. The compound was found to induce apoptosis through the activation of caspase pathways, significantly reducing cell viability at concentrations above 50 µM. This study highlights the potential of the compound as a therapeutic agent in cancer treatment.
Investigation of Antimicrobial Properties
A recent investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that the compound effectively inhibited MRSA growth at low concentrations, suggesting its potential role in addressing antibiotic resistance in clinical settings.
Q & A
Q. Resolution Protocol :
- Compare reaction conditions using Design of Experiments (DoE) to identify critical variables.
- Validate products via ¹H/¹³C NMR and HRMS to rule out impurities .
Advanced Question: What methodological approaches are used to study the biological activity of this compound?
Methodological Answer:
- Molecular docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina to predict binding affinities .
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- SAR studies : Modify substituents (Table 1) to correlate structure with activity.
Q. Table 1: Substituent Effects on Bioactivity
| Substituent Position | Group Introduced | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Phenyl | -F | Enhanced antimicrobial | |
| Methanamine | -NH₂ | Improved kinase inhibition |
Advanced Question: How can spectroscopic challenges in characterizing this compound be addressed?
Methodological Answer:
- ¹⁹F NMR : Resolve fluorine coupling patterns (e.g., ³JHF) to confirm substitution on the aromatic ring .
- 2D NMR (HSQC, HMBC) : Assign overlapping proton signals in the biphenyl region .
- IR spectroscopy : Identify amine stretching vibrations (3100–3500 cm⁻¹) to rule out oxidation .
For ambiguous cases, compare with computed spectra (Gaussian 16, B3LYP/6-31G* level).
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure .
- Spill management : Neutralize with dilute acetic acid and absorb with vermiculite .
Advanced Question: How can computational modeling optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- Transition state analysis : Identify energy barriers in cross-coupling steps using QM/MM simulations .
- Solvent optimization : Predict polarity effects with COSMO-RS to enhance reaction rates .
- Machine learning : Train models on existing reaction data (e.g., yield, temperature) to predict optimal conditions.
Advanced Question: What strategies mitigate common impurities in the synthesis of this compound?
Methodological Answer:
- Byproduct identification : LC-MS to detect halogenated side products (e.g., brominated intermediates) .
- Quenching protocols : Add aqueous NH₄Cl to reduce unreacted boronic acids in Suzuki couplings .
- In-line purification : Employ flash chromatography systems (e.g., Biotage Isolera) for automated separation .
Basic Question: How does the fluorine atom influence the compound’s electronic properties?
Methodological Answer:
- Electron-withdrawing effect : Lowers pKa of the amine group (predicted ~8.5 vs. ~10.5 for non-fluorinated analogs) .
- Resonance effects : Stabilizes negative charge in deprotonated intermediates, affecting nucleophilicity .
Validate via cyclic voltammetry to measure oxidation potentials.
Advanced Question: What are the limitations of current catalytic systems for synthesizing fluorinated analogs?
Methodological Answer:
- Catalyst deactivation : Fluorine may poison Pd catalysts; mitigate with bulky ligands (e.g., SPhos) .
- Solvent incompatibility : Polar aprotic solvents (DMF) may reduce yields; switch to dioxane/water mixtures .
- Scale-up challenges : Optimize microwave-assisted synthesis for reproducible high-throughput production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
